Product packaging for Dimethylsulfamic acid(Cat. No.:CAS No. 6623-40-1)

Dimethylsulfamic acid

Cat. No.: B13100525
CAS No.: 6623-40-1
M. Wt: 125.15 g/mol
InChI Key: YGNOYUCUPMACDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Significance of N,N-Dimethylsulfamic Acid within Sulfamic Acid Chemistry

N,N-Dimethylsulfamic acid holds a key position in the study of sulfamic acid chemistry. As a dimethylated derivative, it provides a valuable model for understanding how N-substitution influences the reactivity and properties of the sulfamate (B1201201) functional group. cymitquimica.com Unlike the parent sulfamic acid, which has acidic protons on the nitrogen atom, the nitrogen in N,N-Dimethylsulfamic acid is tertiary. This structural difference alters its chemical behavior, including its acidity and participation in hydrogen bonding. cymitquimica.comwikipedia.org

The compound is instrumental in synthetic organic chemistry, where it serves as a reagent and a building block for more complex molecules. cymitquimica.com It is particularly utilized in the preparation of various sulfamate esters. nih.gov For example, it is a known component in the structure of the fungicide Bupirimate, where it is esterified with a pyrimidine (B1678525) derivative. nih.gov The stability of the N,N-dimethylsulfamoyl group under certain reaction conditions makes it a useful moiety in multi-step syntheses. cymitquimica.com Furthermore, its precursor, N,N-dimethylsulfamoyl chloride, is a key reagent for introducing the dimethylsulfamoyl group into various molecules. chembk.com

Interdisciplinary Relevance in Contemporary Organic and Environmental Chemistry

The relevance of N,N-Dimethylsulfamic acid extends beyond foundational chemistry into interdisciplinary research, most notably in organic and environmental science.

In the field of organic chemistry, its utility is rooted in its role as a stable and versatile chemical entity. cymitquimica.com It is employed in reactions where a sulfamate group is required, acting as a catalyst or a synthetic intermediate. cymitquimica.com

In environmental chemistry, N,N-Dimethylsulfamic acid has gained considerable attention as a transformation product of various widely used chemicals. uni-due.de It is recognized as a degradation product of the fungicide Tolylfluanid and is formed from the hydrolysis of its more mobile metabolite, N,N-dimethylsulfamide (DMS). uni-due.de The presence of N,N-Dimethylsulfamic acid in water systems is an indicator of the breakdown of these parent compounds. mst.dk Research has shown that DMS, a precursor to N,N-Dimethylsulfamic acid, is frequently detected in groundwater and surface waters, which raises concerns about the environmental fate of these compounds.

Furthermore, N,N-Dimethylsulfamic acid is a proposed metabolite of the fungicide Cyazofamid (B129060) in rats, indicating its relevance in toxicological and metabolic studies of agrochemicals. who.int Its detection in environmental and biological systems necessitates robust analytical methods for monitoring and assessment, contributing to the broader effort of understanding the environmental impact of anthropogenic chemicals. uni-due.defiveable.me

Research Findings on the Formation and Detection of N,N-Dimethylsulfamic Acid

Precursor CompoundContextFinding
N,N-Dimethylsulfamide (DMS) Environmental DegradationN,N-Dimethylsulfamic acid is a degradation product of DMS in groundwater.
Tolylfluanid (Fungicide) Environmental FateN,N-Dimethylsulfamide (DMS), a metabolite of Tolylfluanid, degrades to N,N-Dimethylsulfamic acid. uni-due.de
Cyazofamid (Fungicide) MetabolismProposed as a metabolite in rats. who.int
Bupirimate (Fungicide) Agrochemical StructureThe N,N-dimethylsulfamoyl group is part of the Bupirimate molecule. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO3S B13100525 Dimethylsulfamic acid CAS No. 6623-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethylsulfamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c1-3(2)7(4,5)6/h1-2H3,(H,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNOYUCUPMACDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041879
Record name Dimethylsulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-40-1
Record name Dimethylsulfamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6623-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylsulfamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamic acid, dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethylsulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLSULFAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIK885PF5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry of N,n Dimethylsulfamic Acid

Principal Synthetic Pathways to N,N-Dimethylsulfamic Acid

The most common and direct methods for producing N,N-dimethylsulfamic acid involve reactions with readily available precursors. These pathways are characterized by their efficiency, reliance on fundamental chemical transformations, and relevance in both industrial and environmental contexts.

The reaction between sulfamic acid (H₂NSO₃H) and dimethylamine (B145610) ((CH₃)₂NH) represents a foundational acid-base interaction. As a strong acid, sulfamic acid readily donates a proton to the basic dimethylamine, initially forming the dimethylammonium sulfamate (B1201201) salt.

Reaction: H₂NSO₃H + (CH₃)₂NH → [(CH₃)₂NH₂]⁺[H₂NSO₃]⁻

To proceed from this salt to the target N,N-dimethylsulfamic acid, a subsequent substitution reaction is required, where the dimethylamino group replaces the amino group on the sulfonyl core. This transformation is generally not favored under standard conditions due to the stability of the salt and the poor leaving group nature of the amide anion. Consequently, this pathway is not typically employed for efficient synthesis compared to other methods.

A highly efficient and widely utilized laboratory-scale synthesis of N,N-dimethylsulfamic acid involves the controlled hydrolysis of its corresponding acid chloride, N,N-dimethylsulfamoyl chloride ((CH₃)₂NSO₂Cl). The sulfamoyl chloride is a reactive electrophile, readily undergoing nucleophilic attack by water.

The mechanism involves the attack of a water molecule on the electron-deficient sulfur atom, followed by the elimination of a chloride ion, which is an excellent leaving group. The reaction is typically rapid and proceeds with high yield, often in aqueous or mixed-aqueous solvent systems at or below room temperature. The primary byproduct of this reaction is hydrochloric acid (HCl).

Reaction: (CH₃)₂NSO₂Cl + H₂O → (CH₃)₂NSO₃H + HCl

The precursor, N,N-dimethylsulfamoyl chloride, is itself commonly prepared from the reaction of dimethylamine with sulfuryl chloride (SO₂Cl₂). The subsequent hydrolysis provides a clean and direct route to the desired acid.

Table 1: Representative Conditions for Hydrolysis of N,N-Dimethylsulfamoyl Chloride

ParameterConditionOutcome/Note
Solvent Water, Aqueous Dioxane, Aqueous AcetoneEnsures sufficient water for reaction and solubilizes the starting material.
Temperature 0 °C to 25 °CThe reaction is exothermic; cooling is often used to control the reaction rate.
Reaction Time < 1 hourTypically rapid and complete within minutes to an hour.
Yield > 95%This method is known for its high conversion and product purity.
Workup Evaporation of solvent and HClProduct is often isolated as a stable, crystalline solid.

N,N-Dimethylsulfamic acid has been identified as a significant metabolite and environmental degradation product of certain pesticides, most notably the fungicide cyazofamid (B129060). The chemical structure of cyazofamid contains an N,N-dimethylsulfamoyl moiety attached to an imidazole (B134444) ring.

Under environmental conditions, particularly aqueous hydrolysis at varying pH levels, the bond between the imidazole ring and the sulfur atom of the sulfamoyl group is susceptible to cleavage. This hydrolytic degradation pathway cleaves the parent molecule, releasing the N,N-dimethylsulfamoyl group, which is concomitantly or subsequently hydrolyzed to N,N-dimethylsulfamic acid. Research has shown that the rate of this degradation is highly dependent on pH and temperature, forming a key part of the environmental fate assessment of cyazofamid.

Table 2: Formation of N,N-Dimethylsulfamic Acid from Cyazofamid Degradation

ConditionObservationReference
Aqueous Hydrolysis (pH 4-9) Cyazofamid degrades into several products, with N,N-dimethylsulfamic acid being a terminal and stable product.
Photolysis in Water Exposure to simulated sunlight accelerates the degradation of cyazofamid, leading to the formation of N,N-dimethylsulfamic acid among other photoproducts.
Soil Metabolism Microbial action and chemical hydrolysis in soil environments contribute to the cleavage of the cyazofamid molecule, yielding N,N-dimethylsulfamic acid as a metabolite.

The alkylation of sulfamic acid using a powerful methylating agent like dimethyl sulfate (B86663) ((CH₃)₂SO₄) provides another synthetic route. In this reaction, the nitrogen atom of sulfamic acid acts as a nucleophile, attacking a methyl group of dimethyl sulfate.

To achieve disubstitution and form the N,N-dimethylated product, the reaction requires stoichiometric amounts of a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the nitrogen atom of sulfamic acid, enhancing its nucleophilicity. The base also serves to neutralize the methylsulfuric acid byproduct formed during the reaction.

Reaction (in presence of base): H₂NSO₃H + 2 (CH₃)₂SO₄ + 2 NaOH → (CH₃)₂NSO₃Na + 2 CH₃OSO₃Na + 2 H₂O

Acidification: (CH₃)₂NSO₃Na + H⁺ → (CH₃)₂NSO₃H + Na⁺

This method is effective but requires careful handling due to the high toxicity and carcinogenic nature of dimethyl sulfate.

Advanced Synthetic Approaches to N,N-Dimethylsulfamic Acid Derivatives

While the synthesis of N,N-dimethylsulfamic acid itself is straightforward, advanced protocols are often required for the preparation of its derivatives, particularly chiral sulfamate esters, which are valuable intermediates in medicinal chemistry.

The synthesis of N,N-dimethylsulfamate esters from alcohols is a key transformation. While the Yamaguchi protocol is classically defined for the esterification of carboxylic acids using 2,4,6-trichlorobenzoyl chloride as an activating agent, its principles of acid activation are conceptually related to modern methods for sulfamate ester synthesis.

The most direct and common method for preparing N,N-dimethylsulfamate esters involves the reaction of an alcohol with N,N-dimethylsulfamoyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or a stronger base like 4-dimethylaminopyridine (B28879) (DMAP).

General Reaction: ROH + (CH₃)₂NSO₂Cl + Base → ROSO₂N(CH₃)₂ + [Base-H]⁺Cl⁻

A critical feature of this reaction is its application in stereoselective synthesis. When a chiral, stereochemically pure alcohol is used as the starting material, the reaction proceeds with high fidelity, typically with complete retention of configuration at the chiral center. The sulfamoylation reaction does not involve the carbon-oxygen bond of the alcohol, so the original stereochemistry is preserved in the final sulfamate ester product. This makes it a reliable method for converting chiral alcohols into their corresponding sulfamate derivatives without racemization or inversion.

Table 3: Stereoretentive Synthesis of Chiral N,N-Dimethylsulfamate Esters

Chiral Alcohol (ROH)ReagentsBaseResulting Sulfamate EsterStereochemical Outcome
(R)-2-Butanol(CH₃)₂NSO₂ClPyridine(R)-sec-Butyl N,N-dimethylsulfamateRetention of Configuration
(S)-Phenylethanol(CH₃)₂NSO₂ClDMAP, Triethylamine(S)-1-Phenylethyl N,N-dimethylsulfamateRetention of Configuration
Chiral Steroid Precursor(CH₃)₂NSO₂ClPyridineCorresponding Steroidal SulfamateRetention of Configuration at the hydroxyl-bearing carbon

Nucleophilic Substitution Reactions in Derivative Preparation

Nucleophilic substitution is a fundamental reaction type for preparing derivatives of N,N-Dimethylsulfamic acid, primarily through its highly reactive precursor, N,N-dimethylsulfamoyl chloride. This electrophilic compound readily reacts with a variety of nucleophiles. pressbooks.pubmasterorganicchemistry.com

The general mechanism for these reactions is a nucleophilic acyl substitution, which proceeds via an addition-elimination pathway. pressbooks.pubmasterorganicchemistry.comlibretexts.org The nucleophile attacks the electrophilic sulfur atom of the sulfamoyl chloride, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of the substituted product. pressbooks.pub

Key examples of nucleophilic substitution reactions involving N,N-dimethylsulfamoyl chloride include:

Synthesis of Sulfonamides: Reaction with primary or secondary amines yields N-substituted sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of various biologically active compounds. ontosight.ai

Synthesis of Sulfamate Esters: Reaction with alcohols or phenols in the presence of a base produces sulfamate esters. researchgate.net For instance, the reaction with phenolic compounds can be used to create dual aromatase-steroid sulfatase inhibitors. researchgate.net

Synthesis of N,N-dimethylsulfamide: Reaction with aqueous ammonia (B1221849) readily prepares N,N-dimethylsulfamide. wiley-vch.de

The reactivity of N,N-dimethylsulfamoyl chloride allows for its use in the synthesis of a wide array of derivatives, making it a versatile reagent in organic synthesis. ontosight.ai

Comparative Analysis of Synthetic Strategies for N,N-Dimethylsulfamic Acid and its Analogues

Different synthetic strategies for N,N-Dimethylsulfamic acid and its analogues offer various advantages and disadvantages in terms of yield, scalability, and applicability. A comparative analysis highlights these differences.

Synthetic Strategy Precursors/Reagents Conditions Yield Advantages Limitations
Gas-Phase Reaction Dimethylamine, Sulfuryl chloride10–60°C, reflux46–80%High yields, suitable for industrial scaleRequires handling of gaseous reagents
Solution-Phase Reaction Dimethylamine hydrochloride, Sulfuryl chloride, Acetonitrile (B52724), Titanium tetrachloride (catalyst)Reflux>95%High yield, suitable for lab scaleRequires a catalyst
Nucleophilic Substitution on Chlorosulfonyl Aromatics 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid, Dimethylamine, DIPEA0–25°C, Dichloromethane or acetonitrile41%Useful for functionalized aromatic systemsLower yields compared to other methods
Hydrolysis of N,N-dimethylsulfamoyl chloride N,N-dimethylsulfamoyl chloride, WaterNot specifiedNot specifiedDirect conversion to the acidProduct is N,N-Dimethylsulfamic acid itself, not an analogue

The gas-phase reaction of dimethylamine with sulfuryl chloride is a dominant industrial method due to its high yields and scalability. In a laboratory setting, the reaction of dimethylamine hydrochloride with sulfuryl chloride in acetonitrile offers excellent yields. google.com For the synthesis of specific functionalized analogues, such as those derived from aromatic systems, nucleophilic substitution on a chlorosulfonylated aromatic precursor is a viable, albeit lower-yielding, option. The direct hydrolysis of N,N-dimethylsulfamoyl chloride is the most direct route to N,N-Dimethylsulfamic acid itself.

Reaction Mechanisms and Chemical Reactivity of N,n Dimethylsulfamic Acid

Acidic Character and Proton Transfer Reaction Mechanisms

N,N-Dimethylsulfamic acid exhibits the characteristics of a moderately strong acid. cymitquimica.com The primary source of its acidity is the sulfonic acid functional group (-SO₃H), which readily donates a proton. The acid dissociation equilibrium involves the release of a proton (H⁺) to a base, forming the corresponding N,N-dimethylsulfamate anion.

The strength of an acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). For N,N-Dimethylsulfamic acid, the estimated pKa is in the range of 1.5 to 2.0. cymitquimica.com This places it in the category of strong organic acids, capable of complete ionization in aqueous solutions under typical physiological pH conditions. cymitquimica.com Its acidity is comparable to other N-substituted sulfamic acid derivatives, such as cyclohexylsulfamic acid, which has a pKa of approximately 1.90. scielo.br The presence of two electron-donating methyl groups on the nitrogen atom slightly influences its acidity compared to the parent sulfamic acid.

The proton transfer mechanism is a fundamental acid-base reaction where the acidic proton of the sulfonic group is transferred to a base. In solution, this is typically a rapid and reversible process, establishing an equilibrium between the protonated acid and the deprotonated conjugate base, the N,N-dimethylsulfamate anion.

CompoundpKa ValueReference
N,N-Dimethylsulfamic acid~1.5 - 2.0 cymitquimica.com
Cyclohexylsulfamic acid~1.90 scielo.br
Sulfamic acid~1.0General Reference

Nucleophilic Reactivity and Electrophilic Interactions

The reactivity of N,N-Dimethylsulfamic acid and its derivatives is multifaceted, involving both nucleophilic and electrophilic characteristics centered around the sulfur and nitrogen atoms.

Formation Pathways of Sulfonamide Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry. evitachem.com The most prevalent pathway to N,N-dimethylated sulfonamide derivatives involves the use of N,N-dimethylsulfamoyl chloride, a highly reactive derivative of N,N-dimethylsulfamic acid. evitachem.comprepchem.com

The formation mechanism proceeds via a nucleophilic substitution reaction. An amine, acting as the nucleophile, attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride. evitachem.com This is followed by the elimination of a chloride ion, forming the stable sulfonamide bond. A base, such as triethylamine, is often added to neutralize the hydrogen chloride (HCl) generated during the reaction. prepchem.com

Reaction Scheme: R₂NH + (CH₃)₂NSO₂Cl → (CH₃)₂NSO₂NR₂ + HCl

N,N-dimethylsulfamoyl chloride itself can be synthesized from the reaction of dimethylamine (B145610) with chlorosulfonic acid or sulfuryl chloride. evitachem.comgoogle.com It is also noted that N,N-dimethylsulfamoyl chloride can decompose in the presence of moisture back to N,N-dimethylsulfamic acid and HCl, highlighting the close chemical relationship between these compounds. evitachem.com

Reactions with Alkyl Halides and Other Electrophiles

The N,N-dimethylsulfamate anion, formed by the deprotonation of N,N-dimethylsulfamic acid, possesses nucleophilic character due to the lone pairs of electrons on the oxygen and nitrogen atoms. In principle, this anion could react with electrophiles such as alkyl halides in a nucleophilic substitution reaction.

However, the nucleophilicity of the sulfamate (B1201201) anion is relatively weak compared to other common nucleophiles, and its reactivity is influenced by factors like the solvent and the nature of the electrophile. While reactions of other sulfur-containing anions are well-documented, specific examples of the N,N-dimethylsulfamate anion reacting with alkyl halides are not extensively reported in readily available literature. It is plausible that under specific conditions, such as in a polar aprotic solvent that enhances the reactivity of anions, the N,N-dimethylsulfamate anion could act as a nucleophile to displace a halide from an alkyl halide, leading to the formation of an O-alkylated or N-alkylated product. The site of alkylation (oxygen vs. nitrogen) would depend on the hard and soft acid-base (HSAB) principles and the reaction conditions.

Catalytic Mechanisms and Modalities

The acidic nature of N,N-Dimethylsulfamic acid allows it to function as an effective acid catalyst in various organic reactions.

Role as a Homogeneous Acid Catalyst in Organic Transformations

N-alkylated sulfamic acids are recognized as promising acidic organocatalysts due to their suitable acidity and ease of synthesis. scielo.br They serve as efficient and often "green" catalysts for a range of organic transformations, acting as a substitute for conventional Brønsted and Lewis acids. scielo.br

A prominent example of its catalytic application is in the Biginelli reaction , a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are compounds with significant biological activities. scielo.brasianpubs.org In this reaction, N,N-dimethylsulfamic acid acts as a Brønsted acid catalyst. The catalytic mechanism involves the protonation of the aldehyde carbonyl group, which activates it towards nucleophilic attack by the urea. This is followed by a series of condensation and cyclization steps to form the final dihydropyrimidinone product. The use of sulfamic acid-based catalysts in this reaction often leads to high yields and can be performed under solvent-free conditions, particularly with microwave assistance. asianpubs.orgresearchgate.net

ReactionRole of N,N-Dimethylsulfamic AcidKey Mechanistic Step
Biginelli ReactionHomogeneous Acid CatalystProtonation of the aldehyde carbonyl group
Fischer EsterificationHomogeneous Acid CatalystProtonation of the carboxylic acid carbonyl group

Another significant application is in Fischer esterification , the reaction between a carboxylic acid and an alcohol to form an ester. commonorganicchemistry.com Here, N,N-dimethylsulfamic acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. This activation facilitates the nucleophilic attack by the alcohol, leading to a tetrahedral intermediate which then eliminates water to form the ester. The catalytic nature of the acid means it is regenerated at the end of the reaction cycle.

The catalytic efficiency of N,N-dimethylsulfamic acid, combined with its stability and lower corrosiveness compared to many mineral acids, makes it a valuable tool in modern organic synthesis. scielo.br

Mechanistic Investigations of Catalyzed Reactions (e.g., Esterification)

While specific mechanistic studies detailing N,N-dimethylsulfamic acid as a catalyst for esterification are not extensively documented in the available research, its function can be inferred from its chemical nature as a Brønsted acid. Like its parent compound, sulfamic acid, N,N-dimethylsulfamic acid possesses an acidic proton that can be donated to catalyze reactions such as esterification.

The generally accepted mechanism for Brønsted acid-catalyzed esterification involves several key steps:

Protonation of the Carboxylic Acid: The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, turning it into a good leaving group (water).

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This proposed mechanism for esterification over Brønsted acid sites is illustrated in the table below. researchgate.net

Table 1: Generalized Mechanism for Brønsted Acid-Catalyzed Esterification

Step Description
1 Protonation of the carbonyl oxygen of the carboxylic acid.
2 Nucleophilic attack by the alcohol on the activated carbonyl carbon.
3 Formation of a tetrahedral intermediate.
4 Proton transfer to a hydroxyl group, forming a good leaving group (H₂O).
5 Elimination of water to form a protonated ester.

| 6 | Deprotonation to yield the final ester and regenerate the catalyst. |

As a sulfonic acid derivative, N,N-dimethylsulfamic acid is expected to follow this general catalytic pathway, facilitating the reaction by providing the necessary proton to activate the carboxylic acid.

Decomposition and Environmental Transformation Mechanisms

The decomposition of N,N-dimethylsulfamic acid can occur through various pathways, including thermal, hydrolytic, and oxidative processes, which are critical to understanding its environmental fate and persistence.

Detailed experimental studies on the specific thermal degradation pathways and the complete profile of byproducts for N,N-dimethylsulfamic acid are not extensively available in the reviewed scientific literature. General knowledge of similar organosulfur and nitrogen-containing compounds suggests that thermal decomposition would likely lead to the release of sulfur oxides (SOx) and nitrogen oxides (NOx), alongside carbon monoxide (CO) and carbon dioxide (CO₂), though specific reaction routes and intermediates for this compound have not been documented.

N,N-dimethylsulfamic acid demonstrates considerable stability in aqueous environments under certain conditions. It is recognized as a significant and persistent degradation product of the fungicide cyazofamid (B129060), forming through the hydrolysis of the parent molecule in soil and water. who.intnih.gov Field and laboratory studies monitoring the leaching of cyazofamid degradates have shown that N,N-dimethylsulfamic acid can leach into groundwater, indicating its stability and mobility in these systems. nih.gov

While quantitative kinetic data such as the hydrolysis rate constant or half-life for N,N-dimethylsulfamic acid are not well-documented, studies on its parent compound, sulfamic acid, provide some context. The hydrolysis of sulfamic acid to form ammonium (B1175870) and sulfate (B86663) ions follows first-order kinetics. iu.edu The rate of this reaction is significantly influenced by pH, with excess acid markedly increasing the rate, while excess base decreases it. iu.edu This suggests that the hydrolytic stability of N,N-dimethylsulfamic acid is also likely pH-dependent.

Table 2: Factors Influencing Hydrolytic Stability

Factor Observation Implication for N,N-Dimethylsulfamic Acid
Environmental Formation Forms as a stable degradation product of the fungicide cyazofamid. who.intnih.gov Possesses sufficient stability to persist and be transported in soil and groundwater systems.

| pH (based on sulfamic acid) | Hydrolysis rate is accelerated in acidic conditions and decelerated in basic conditions. iu.edu | Stability is expected to be lowest in highly acidic environments and greatest in neutral to alkaline conditions. |

The oxidative degradation of compounds structurally similar to N,N-dimethylsulfamic acid, particularly its direct precursor N,N-dimethylsulfamide (DMS), has been studied extensively, especially in the context of water treatment processes like ozonation. bohrium.comresearchgate.netnih.gov During ozonation of drinking water, DMS can be transformed into the highly toxic and carcinogenic compound N-nitrosodimethylamine (NDMA). acs.orgnih.gov

The mechanism for this transformation is complex and often catalyzed by the presence of bromide ions in the water. acs.org The key steps in this pathway are:

Oxidation of Bromide: Ozone reacts with bromide (Br⁻) to generate hypobromous acid (HOBr).

Bromination of Precursor: The HOBr then brominates the deprotonated N,N-dimethylsulfamide anion.

Reaction with Ozone: This brominated intermediate reacts rapidly with ozone.

Decomposition to Products: The resulting oxygenated intermediate decomposes, leading to the formation of NDMA or, through an alternative pathway, non-NDMA products that ultimately yield nitrate. acs.org

Under typical drinking water treatment conditions, this entire transformation can occur within minutes. acs.org Studies have shown that ozonation can convert 30-50% of DMS into NDMA. nih.gov

Table 3: Key Reactions in the Oxidative Degradation of N,N-Dimethylsulfamide (DMS) to NDMA

Step Reactants Products Role
1 Ozone (O₃), Bromide (Br⁻) Hypobromous acid (HOBr) Generation of the brominating agent. acs.org
2 HOBr, Deprotonated DMS Brominated DMS intermediate Activation of the precursor molecule. acs.org
3 Brominated DMS, Ozone (O₃) Oxygenated intermediate Key step leading to nitrosamine (B1359907) formation. acs.org

| 4 | Oxygenated intermediate | N-nitrosodimethylamine (NDMA), Nitrate (NO₃⁻) | Formation of final toxic byproduct and other degradation products. acs.org |

Advanced Spectroscopic and Computational Characterization of N,n Dimethylsulfamic Acid

Spectroscopic Analysis for Mechanistic Insights and Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N,N-Dimethylsulfamic acid and observing its behavior during chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of N,N-Dimethylsulfamic acid. By analyzing the magnetic properties of its atomic nuclei, NMR provides unambiguous information about the molecular framework.

¹H NMR: In a typical ¹H NMR spectrum, N,N-Dimethylsulfamic acid is expected to exhibit a single, sharp signal (a singlet) corresponding to the six equivalent protons of the two methyl (-CH₃) groups attached to the nitrogen atom. The chemical shift of this singlet would appear in a region characteristic of N-methyl groups. The integration of this peak would correspond to six protons.

¹³C NMR: The ¹³C NMR spectrum would similarly show a single resonance corresponding to the two equivalent carbon atoms of the N-methyl groups.

These characteristic signals provide definitive evidence of the N,N-dimethyl moiety and are crucial for confirming the successful synthesis of the molecule. The precise chemical shifts can be influenced by the choice of deuterated solvent. illinois.edu

Table 1: Predicted NMR Spectroscopic Data for N,N-Dimethylsulfamic Acid
NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~2.8 - 3.0SingletN(CH₃)₂
¹³C~35 - 40Quartet (in ¹H-coupled spectrum)N(CH₃)₂

Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the thermal decomposition of N,N-Dimethylsulfamic acid. By coupling FTIR with thermogravimetric analysis (TG-FTIR), the gaseous products evolved during heating can be identified. nih.gov As the compound is heated, the decrease in intensity of its characteristic vibrational bands (e.g., S=O and C-N stretches) and the simultaneous appearance of new bands allow for the identification of volatile decomposition products. researchgate.net

Potential decomposition products that can be monitored include sulfur dioxide (SO₂), carbon dioxide (CO₂), water (H₂O), and various nitrogen-containing species. nih.govnih.gov Each of these molecules possesses a unique infrared absorption spectrum, enabling its specific detection. researchgate.net

Table 2: Characteristic FTIR Frequencies for Monitoring Potential Decomposition Products
Decomposition ProductChemical FormulaCharacteristic IR Absorption Bands (cm⁻¹)
Sulfur DioxideSO₂~1360 (asymmetric stretch), ~1150 (symmetric stretch)
Carbon DioxideCO₂~2350 (asymmetric stretch), ~667 (bending)
WaterH₂O~3500-4000 (O-H stretch)
Dimethylamine (B145610)(CH₃)₂NH~3300 (N-H stretch), ~2800-3000 (C-H stretch)

Chromatographic and Mass Spectrometric Methodologies for Research Applications

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of N,N-Dimethylsulfamic acid and related compounds in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions involving N,N-Dimethylsulfamic acid. By separating components of a reaction mixture, HPLC allows researchers to track the consumption of reactants and the formation of products over time. A common approach involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. scispace.com For a polar compound like N,N-Dimethylsulfamic acid, a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is typically effective. nih.gov

Table 3: Typical HPLC Parameters for N,N-Dimethylsulfamic Acid Analysis
ParameterCondition
ColumnReverse-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol
ElutionIsocratic or Gradient
Flow Rate0.2 - 0.5 mL/min
DetectionUV (if chromophore present) or Mass Spectrometry (MS)

For highly sensitive and selective detection, especially at trace levels, HPLC is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). uni-due.de These methods are particularly valuable for quantifying N,N-Dimethylsulfamic acid or its degradation product, N,N-dimethylsulfamide (DMS), in complex environmental or biological matrices. nih.govresearchgate.net Ultra-Performance Liquid Chromatography (UPLC) can be used to achieve faster separations. nih.gov

Electrospray ionization (ESI) is a common technique used to generate ions of the target analyte, which are then detected by the mass spectrometer. In tandem MS/MS, a specific precursor ion is selected, fragmented, and a resulting product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification down to the nanogram-per-liter (ng/L) level. nih.govresearchgate.net

Table 4: Illustrative LC-MS/MS Parameters for Trace Analysis
ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)126.0 [M+H]⁺
Product Ion (m/z) for Quantification(Hypothetical) e.g., 80.0 [SO₃H]⁺
Product Ion (m/z) for Confirmation(Hypothetical) e.g., 46.0 [(CH₃)₂NH₂]⁺
Detection LimitLow ng/L range possible nih.gov

Gas Chromatography (GC) is a standard technique for assessing the purity of volatile and thermally stable compounds. chromatographyonline.com However, due to the high polarity and low volatility of N,N-Dimethylsulfamic acid, direct analysis by GC is challenging. To overcome this limitation, derivatization is typically required. The acidic proton can be replaced with an alkyl group (e.g., methylation) to form a more volatile ester. researchgate.net

Once derivatized, the compound can be analyzed using a GC system equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of impurities. scholarsresearchlibrary.com The method can effectively separate the derivatized target compound from volatile impurities or residual solvents used in the synthesis.

Ion Chromatography for Anion Detection

Ion chromatography (IC) is a highly effective analytical technique for the determination of ionic species in various matrices. For the detection of the N,N-dimethylsulfamate anion, the deprotonated form of N,N-dimethylsulfamic acid, anion-exchange chromatography coupled with suppressed conductivity detection is the method of choice. This approach offers high selectivity and sensitivity for quantifying small, polar, and ionic compounds. cromlab-instruments.esthermofisher.com

The separation mechanism is based on the reversible interaction of the negatively charged N,N-dimethylsulfamate anion with the positively charged functional groups of a stationary phase packed in an analytical column. A liquid mobile phase, known as the eluent, carries the sample through the column. The strength of the interaction between the analyte and the stationary phase dictates its retention time, allowing for separation from other anions in a given sample.

A typical IC system for this analysis would employ a high-capacity anion-exchange column, such as the Thermo Scientific™ Dionex™ IonPac™ AS-series, which is designed for the separation of a wide range of inorganic anions and organic acids. thermofisher.compharmahealthsciences.net The mobile phase often consists of an aqueous carbonate/bicarbonate buffer, which is delivered isocratically to the system. pharmahealthsciences.net

Following separation, the eluent passes through a suppressor. In this device, the conductivity of the eluent is chemically reduced while the conductivity of the analyte is enhanced. This process significantly lowers the background noise and increases the signal-to-noise ratio, enabling sensitive detection of the N,N-dimethylsulfamate anion by a conductivity detector. cromlab-instruments.esthermofisher.com For even greater specificity and confirmation of identity, the IC system can be coupled to a mass spectrometer (IC-MS). cromlab-instruments.esmetrohm.com This hyphenated technique allows for quantification based on the mass-to-charge ratio of the analyte, providing a high degree of confidence in the results, especially in complex sample matrices. cromlab-instruments.es

Below is a table summarizing typical instrumental parameters for the analysis of small organic anions like N,N-dimethylsulfamate by ion chromatography.

ParameterTypical Setting
Instrument High-Performance Ion Chromatography (HPIC) System
Analytical Column High-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC or AS20)
Guard Column Matching guard column (e.g., Dionex IonPac AG11-HC or AG20)
Eluent Aqueous sodium carbonate (Na₂CO₃) / sodium bicarbonate (NaHCO₃) solution (e.g., 2.7mM Na₂CO₃ / 0.3mM NaHCO₃)
Elution Mode Isocratic
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 5 - 25 µL
Detection Suppressed Conductivity
Suppressor Anion Self-Regenerating Suppressor (e.g., ASRS)
Column Temperature Ambient (e.g., 30 °C)

Theoretical and Computational Investigations

Theoretical and computational methods, particularly Ab Initio and Density Functional Theory (DFT), provide profound insights into the electronic structure, bonding, and chemical properties of N,N-dimethylsulfamic acid. These quantum mechanical approaches are used to solve the Schrödinger equation, yielding detailed information about molecular geometry, orbital energies, and charge distributions.

DFT calculations are widely employed to determine the equilibrium geometry of the molecule in the gas phase and in solution. By optimizing the molecular structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are precisely calculated. For N,N-dimethylsulfamic acid, these calculations help to elucidate the trigonal pyramidal geometry around the nitrogen atom and the tetrahedral arrangement around the sulfur atom.

Furthermore, DFT is a powerful tool for predicting the acidity (pKa) of sulfamic acids. scielo.br By employing thermodynamic cycles, the free energy change of the deprotonation reaction in a solvent can be calculated, leading to a theoretical pKa value that can be compared with experimental data. Studies on N-alkylated sulfamic acids have shown that while they are strong acids, their acidity is generally weaker than that of the parent sulfamic acid. scielo.br

The electronic properties of N,N-dimethylsulfamic acid, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined using these methods. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. Analysis of the molecular orbitals can also reveal the nature of the bonding within the molecule, including the polar covalent character of the S-N, S-O, and N-C bonds.

The following table presents a hypothetical set of computed parameters for N,N-dimethylsulfamic acid derived from a typical DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

Computed ParameterDescriptionHypothetical Value
S=O Bond Length Distance between sulfur and double-bonded oxygen atoms.~1.45 Å
S-O(H) Bond Length Distance between sulfur and hydroxyl oxygen atom.~1.62 Å
S-N Bond Length Distance between sulfur and nitrogen atoms.~1.65 Å
N-C Bond Length Distance between nitrogen and methyl carbon atoms.~1.47 Å
O=S=O Bond Angle Angle formed by the two double-bonded oxygens and the central sulfur.~122°
C-N-C Bond Angle Angle formed by the two methyl carbons and the central nitrogen.~115°
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-8.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-0.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO.8.0 eV
Calculated pKa Predicted acid dissociation constant in aqueous solution.~1.5 - 2.0

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and reactivity, which are not accessible through static calculations.

For N,N-dimethylsulfamic acid and its corresponding anion, MD simulations can predict their dynamic behavior in an aqueous environment. These simulations are crucial for understanding how the molecule interacts with surrounding water molecules and other ions in solution. A key aspect of these simulations is the choice of a force field, which is a set of parameters that defines the potential energy of the system. Force fields like CHARMM and GLYCAM have been benchmarked for sulfated and sulfamated molecules to accurately model their electrostatic interactions. nih.govnih.gov

MD simulations can reveal the preferred conformations of N,N-dimethylsulfamic acid. This includes the rotation around the S-N bond and the orientation of the dimethylamino group relative to the sulfonyl group. By analyzing the simulation trajectory, one can determine the population of different conformers and the energy barriers for interconversion between them.

Reactivity, particularly in the context of ion pairing, can be effectively studied using MD. For the N,N-dimethylsulfamate anion, simulations can model its interaction with various cations (e.g., Na⁺, K⁺, Ca²⁺). By calculating the radial distribution function (RDF) between the sulfamate (B1201201) group and the cations, the formation and stability of contact ion pairs, solvent-shared ion pairs, and solvent-separated ion pairs can be quantified. nih.govnih.gov Recent studies on the closely related N-methylsulfamate have used ab initio MD simulations to show that the preferential binding mode for Ca²⁺ is solvent-shared pairing. nih.gov Such simulations provide critical data for understanding the role of the sulfamate group in molecular recognition events. nih.gov

The table below outlines a typical setup for an MD simulation of N,N-dimethylsulfamate in an aqueous solution.

ParameterTypical Setting
Force Field CHARMM36, GLYCAM06, or specialized polarizable models
Water Model TIP3P or SPC/E
System Size One solute molecule in a cubic box with ~2000-4000 water molecules
Boundary Conditions Periodic Boundary Conditions (PBC)
Ensemble Isothermal-isobaric (NPT)
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 - 500 nanoseconds (ns)
Time Step 2 femtoseconds (fs)
Analysis Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Radial Distribution Functions (RDF), Hydrogen Bond Analysis

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. mdpi.com For derivatives of N,N-dimethylsulfamic acid, these models are invaluable for predicting properties and activities without the need for extensive experimental synthesis and testing.

The development of a QSAR/QSPR model involves several key steps. First, a dataset of molecules with known properties or activities is compiled. For sulfamate derivatives, this could include properties like solubility or activity as enzyme inhibitors. nih.govnih.gov Next, a variety of molecular descriptors are calculated for each molecule in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure, such as molecular shape and size.

Electronic descriptors: Derived from quantum chemical calculations, such as dipole moment and orbital energies.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation between a subset of descriptors and the target property/activity. researchgate.net A study on sulfamate and sulfamide (B24259) inhibitors of carbonic anhydrase found that molecular shape and size were significant factors influencing inhibitory activity, whereas lipophilicity played a minor role. nih.gov

The final step is rigorous validation of the model to ensure its predictive power. This is typically done by splitting the initial dataset into a training set (to build the model) and a test set (to evaluate its performance on new data). Statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²) are used to assess the model's quality. researchgate.net A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized sulfamate derivatives, guiding the design of compounds with desired properties. nih.gov

The following table shows a generalized example of a QSAR equation derived from an MLR analysis for a series of sulfamate derivatives.

Example QSAR Model for Sulfamate Derivatives
Model Equation log(1/IC₅₀) = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + β₃(Descriptor C)
Dependent Variable log(1/IC₅₀): A measure of biological activity (e.g., enzyme inhibition).
Independent Variables (Descriptors)
  • Descriptor A: e.g., Molar Volume (related to size)
  • Descriptor B: e.g., Dipole Moment (related to polarity)
  • Descriptor C: e.g., A fragment count (presence of a specific chemical group)
  • Model Statistics
  • n (number of compounds) = 65
  • R² (coefficient of determination) = 0.85
  • Q² (cross-validated R²) = 0.75
  • F-test (statistical significance) = 85.2
  • p-value < 0.0001
  • Interpretation The model suggests that activity increases with Descriptor A and C, but decreases with an increase in Descriptor B. This provides insights for designing more potent derivatives.

    Applications in Synthetic Organic Chemistry and Materials Science Research

    Reagent for the Synthesis of Complex Organic Molecules

    N,N-Dimethylsulfamic acid serves as a key reagent in organic synthesis, particularly in the preparation of sulfamates and other sulfur-containing compounds. cymitquimica.comsmolecule.com The stability of the N,N-dimethylsulfamoyl group under various reaction conditions makes it a useful moiety in multi-step syntheses. It is utilized in reactions where a stable and versatile sulfamate (B1201201) group is required. For instance, it is a known component in the structure of the fungicide Bupirimate, where it is esterified with a pyrimidine (B1678525) derivative. Its role as a synthetic intermediate is crucial in medicinal chemistry and the formulation of agricultural chemicals. smolecule.com The precursor, N,N-dimethylsulfamoyl chloride, is also a key reagent for introducing the dimethylsulfamoyl group into various molecules.

    Intermediate in the Preparation of Diverse Chemical Libraries

    Dimethylsulfamic acid is an important intermediate in the generation of diverse chemical libraries, which are essential for drug discovery and materials science. Its utility is particularly evident in the synthesis of sulfonamides, the derivatization of chiral compounds, the creation of functional materials, and the modification of biomolecules.

    Sulfonamides are a critical class of compounds in medicinal chemistry. ijarsct.co.in The most common method for their synthesis involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. ijarsct.co.in N,N-Dimethylsulfamic acid provides the structural basis for N,N-disubstituted sulfonamides.

    Advanced synthetic strategies often focus on improving efficiency and yield. One approach involves the in-situ generation of sulfonyl chlorides from thiols, which are then reacted with an amine in a one-pot synthesis. ekb.eg Another modern technique leverages a copper-catalyzed decarboxylative chlorosulfonylation of aromatic acids to produce sulfonyl chlorides, which are subsequently aminated to form sulfonamides. nih.gov This method avoids the need for pre-functionalization of the starting materials. nih.gov Microwave-assisted synthesis has also been explored, where sulfonic acids are converted to sulfonyl chlorides and then reacted with amines to produce sulfonamides in high yields. ekb.eg

    The following table summarizes various approaches to sulfonamide synthesis, a class of compounds to which N,N-dimethylsulfamic acid belongs.

    Synthetic StrategyPrecursorsKey Reagents/ConditionsAdvantage
    Classical MethodPrimary/Secondary Amines, Sulfonyl ChloridesBasic mediumWell-established, straightforward ijarsct.co.in
    One-Pot from ThiolsThiols, AminesN-Chlorosuccinimide, tert-butylammonium (B1230491) chlorideAvoids isolation of sulfonyl chloride intermediate ekb.eg
    Decarboxylative CouplingAromatic Carboxylic Acids, AminesCopper catalyst, light irradiationUses readily available starting materials without pre-functionalization nih.gov
    Microwave-Assisted SynthesisSulfonic Acids, Amines2, 4, 6-trichloro- cymitquimica.comcymitquimica.com- triazine, TEA, microwave irradiationRapid reaction times, high yields ekb.eg

    In analytical and synthetic chemistry, chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org This process is crucial because diastereomers have different physical properties and can be distinguished and separated by techniques like NMR spectroscopy or HPLC, which cannot typically differentiate enantiomers. wikipedia.org

    A CDA must be enantiomerically pure and react completely with the analyte without causing racemization of either the agent or the substrate. wikipedia.org While specific examples detailing the use of this compound as a CDA are not prevalent, its structure is analogous to other acidic reagents used for this purpose. For example, Mosher's acid is a classic CDA that reacts with chiral alcohols and amines to form diastereomeric esters and amides, respectively. wikipedia.org Similarly, this compound, via its activated form (e.g., sulfamoyl chloride), could react with chiral alcohols or amines to form diastereomeric sulfamates or sulfonamides. The resulting diastereomers could then be analyzed to determine the enantiomeric purity of the original sample.

    The success of such a derivatization for enantioseparation depends on the structural properties of the formed diastereomers, which influence their interaction with analytical systems like chromatographic stationary phases. nih.gov

    This compound serves as a precursor for designing functional materials containing organosulfate or related organosulfur groups. It can react with alcohols to produce organosulfate esters, which are useful in various applications. smolecule.com This reactivity allows for the introduction of the stable N,N-dimethylsulfamoyl group onto different molecular scaffolds or surfaces.

    A relevant strategy in materials science is the functionalization of porous silicates with organosulfur groups. bohrium.com For example, surfaces can be functionalized with thiol groups, which are then oxidized to sulfonic acid groups. bohrium.com This creates a solid acid catalyst with a high concentration of active sites within a structured porous material. bohrium.com By analogy, surfaces could be functionalized using derivatives of this compound to introduce sulfamate moieties, thereby tuning the surface properties for specific catalytic or ion-exchange applications.

    The chemical modification of amino acids and peptides is essential for studying their structure and function, as well as for developing new therapeutics. researchgate.net Modifications can be targeted at various functional groups, including the amine groups of lysine (B10760008) residues and the N-terminus, or the acidic groups of aspartic acid and glutamic acid. nih.gov

    Reagents based on sulfur chemistry are widely used for these modifications. researchgate.net While direct modification with this compound is not a standard procedure, its activated derivative, N,N-dimethylsulfamoyl chloride, can be used to install the dimethylsulfamoyl group onto nucleophilic residues of peptides, such as the amine group of lysine or the hydroxyl group of tyrosine. This modification can alter the peptide's physicochemical properties, such as solubility, stability, and receptor binding affinity.

    Another common modification of peptides is the reductive dimethylation of primary amines. nih.gov This process, which adds two methyl groups to an amine, is distinct from modification by this compound but highlights the importance of N,N-dimethylated moieties in peptide chemistry. nih.gov The use of D-amino acids in peptide design is another strategy to control conformation and biological activity. researchgate.net

    N,N-Dimethylsulfamic Acid as a Catalytic Agent in Green Chemistry

    In the pursuit of sustainable chemistry, sulfamic acid and its derivatives are recognized as efficient, recyclable, and environmentally friendly solid acid catalysts. bohrium.comresearchgate.net N-alkylated sulfamic acids, including N,N-dimethylsulfamic acid, are considered versatile and eco-friendly organocatalysts. researchgate.netscielo.br These catalysts are often heterogeneous, allowing for easy recovery by simple filtration and reuse in subsequent reaction cycles. scielo.br

    N,N-Dimethylsulfamic acid and related compounds have demonstrated catalytic efficiency in a variety of organic transformations. scielo.br Their applications include:

    Carbon-Carbon Bond Formation : Catalyzing reactions such as the synthesis of bis(indolyl)methanes and amidoalkyl naphthols under mild or solvent-free conditions. bohrium.com

    Functional Group Transformations : Facilitating the N-Boc protection of amines and the silylation of hydroxyl groups. bohrium.com

    Synthesis of Heterocycles : Acting as a catalyst in the synthesis of multi-substituted pyrroles. bohrium.com

    Multicomponent Reactions : N-alkylated sulfamic acid derivatives have been successfully applied as organocatalysts in the Biginelli reaction to synthesize dihydropyrimidinones in good yields. scielo.br

    The following table highlights the use of sulfamic acid-based catalysts in green chemistry applications.

    Reaction TypeCatalyst SystemKey Advantages
    EsterificationSulfamic AcidRecyclable catalyst, good conversion and selectivity researchgate.net
    Synthesis of Bis(indolyl)methanesSulfamic AcidSimple, cost-effective, good yields, recyclable catalyst researchgate.net
    Acetalization/KetalizationSulfamic AcidEfficient and recyclable researchgate.net
    Multicomponent Biginelli ReactionN-alkylated Sulfamic Acid DerivativesGood yields, catalyst can be recovered by filtration scielo.br

    Development of Eco-Friendly Catalytic Systems

    The pursuit of sustainable chemical synthesis has led researchers to explore acid catalysts that are effective, safe to handle, and have a minimal environmental footprint. In this context, derivatives of sulfamic acid have been investigated as promising alternatives to conventional Brønsted and Lewis acids. While research has more broadly covered sulfamic acid and other N-alkylated derivatives, N,N-dimethylsulfamic acid presents unique properties due to the presence of two methyl groups on the nitrogen atom. These groups can influence its acidity, solubility, and stability, making it a candidate for specific catalytic applications.

    Organocatalysis, which utilizes small organic molecules as catalysts, is a cornerstone of green chemistry. N-alkylated sulfamic acid derivatives, in general, are recognized as promising acidic organocatalysts due to their convenient acidity and ease of synthesis. They have been successfully employed in various multicomponent reactions, which are inherently atom-economical and environmentally friendly as they reduce the number of synthetic steps and minimize waste. For instance, N-alkylated sulfamic acids derived from various amines have demonstrated high efficiency in Biginelli reactions, producing dihydropyrimidinones in good yields. While specific comprehensive studies focusing solely on this compound in a wide array of eco-friendly systems are still emerging, the foundational research on related compounds provides a strong basis for its potential.

    The development of ionic liquids (ILs) as green reaction media and catalysts represents another significant advancement in sustainable chemistry. Ionic liquids are salts with low melting points that are often non-volatile and thermally stable, reducing the risk of air pollution associated with volatile organic compounds (VOCs). While the synthesis of ionic liquids from various sulfamic acid derivatives has been explored, the specific use of this compound as a precursor for catalytically active ionic liquids is a more specialized area of investigation. The resulting ILs could potentially act as both the solvent and the catalyst, simplifying reaction setups and product purification processes.

    Catalyst Recyclability and Heterogenization Strategies

    A key principle of green chemistry is the ability to recover and reuse catalysts, thereby reducing waste and improving the economic viability of chemical processes. For homogeneous catalysts like this compound, which are soluble in the reaction medium, separation from the product can be challenging. Therefore, significant research efforts are directed towards strategies for their recyclability and heterogenization.

    One approach to enhance recyclability is the use of biphasic systems, where the catalyst resides in a phase that is immiscible with the product phase. This allows for simple separation by decantation at the end of the reaction. The catalyst-containing phase can then be reused in subsequent reaction cycles. The solubility characteristics of this compound could be tailored for such systems, for example, by using it in conjunction with ionic liquids.

    Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble solid support, is a widely employed and effective strategy for catalyst recovery. This transforms the soluble catalyst into a solid, heterogeneous one that can be easily separated from the reaction mixture by filtration. Various materials can be used as supports, including silica, polymers, and magnetic nanoparticles.

    For sulfamic acid derivatives, immobilization has been successfully achieved on various supports. For instance, sulfamic acid has been immobilized on amino-functionalized magnetic nanoparticles. These magnetic nanocatalysts can be readily recovered from the reaction mixture using an external magnet and have shown excellent reusability over several cycles without a significant loss of catalytic activity. Similar strategies could be applied to this compound, potentially involving the functionalization of a solid support with groups that can covalently bind or electrostatically interact with the this compound molecule.

    The table below summarizes the key strategies for enhancing the sustainability of catalytic systems, which are applicable to this compound.

    StrategyDescriptionAdvantages
    Organocatalysis Use of small, metal-free organic molecules as catalysts.Low toxicity, readily available, often biodegradable.
    Ionic Liquids Utilization as green solvents and/or catalysts.Low volatility, high thermal stability, tunable properties.
    Biphasic Catalysis The catalyst is in a separate, immiscible phase from the products.Simple product separation, potential for catalyst reuse.
    Heterogenization Immobilization of the catalyst on a solid support.Easy catalyst recovery by filtration, potential for continuous flow reactions.

    While the body of research specifically detailing the catalytic applications of this compound in eco-friendly systems and its subsequent recycling is still growing, the principles and strategies established for related sulfamic acid derivatives provide a clear and promising path for future investigations. The unique electronic and steric properties conferred by the N,N-dimethyl substitution warrant further exploration to fully unlock the potential of this compound in the advancement of green chemistry and materials science.

    Environmental Chemistry and Monitoring Research of N,n Dimethylsulfamic Acid

    Origin and Occurrence as Pesticide Transformation Products in Environmental Compartments

    N,N-Dimethylsulfamic acid (DMSA) is not typically introduced directly into the environment in large quantities. Instead, its presence is primarily attributed to the chemical and biological transformation of certain widely used fungicides. Research has identified DMSA as a metabolite of pesticides, meaning it is formed as the parent compound degrades in the environment.

    The application of fungicides in agriculture leads to the release of active ingredients which, through various environmental processes, break down into other chemical forms. nih.gov These transformation products, including DMSA, can possess different chemical properties from the parent pesticide, such as increased water solubility and persistence, leading to their potential accumulation in various environmental compartments. uni-due.de

    Key Pesticide Precursors:

    Tolylfluanid: This fungicide degrades into N,N-dimethylsulfamide (DMS). uni-due.deresearchgate.net Subsequent environmental processes, such as reactions during water disinfection with chlorine, can lead to the formation of an intermediate (DMS-Cl) which then hydrolyzes, yielding Dimethylsulfamic acid as one of the main products. uni-due.de

    Cyazofamid (B129060): DMSA is also recognized as a metabolite of the fungicide cyazofamid. semanticscholar.orgnih.gov

    The occurrence of these pesticide transformation products is a significant concern for water quality. Due to their often polar and mobile nature, they can leach from agricultural soils into groundwater or be carried by surface runoff into rivers and lakes. nih.govuni-due.de Monitoring studies in Germany, for instance, have detected the precursor DMS in both groundwater and surface waters, indicating the potential for DMSA to also be present in these aquatic systems. researchgate.net

    Table 1: Origin and Environmental Occurrence of N,N-Dimethylsulfamic Acid
    Parent PesticidePrimary Transformation ProductEnvironmental CompartmentReference
    TolylfluanidN,N-dimethylsulfamide (DMS)Groundwater, Surface Water uni-due.deresearchgate.net
    CyazofamidN,N-Dimethylsulfamic acidSoil, Water semanticscholar.orgnih.gov

    Analytical Strategies for Environmental Trace Analysis and Monitoring

    Detecting and quantifying polar pesticide metabolites like N,N-Dimethylsulfamic acid at trace levels in complex environmental matrices, such as water and soil, requires highly sensitive and selective analytical methods. The low concentrations and potential for interference from other substances make monitoring a significant challenge. uni-due.de

    The primary analytical technique employed for the analysis of polar pesticide metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). uni-due.de This method offers the requisite sensitivity and specificity to identify and measure compounds like DMSA in environmental samples.

    A typical analytical workflow involves several key steps:

    Sample Collection and Preparation: Water or soil samples are collected from the field. Preparation may involve filtration to remove particulate matter.

    Extraction and Concentration: Because target analytes are often present at very low concentrations, a pre-concentration step is necessary. Solid-phase extraction (SPE) is a common technique where the water sample is passed through a cartridge containing a solid adsorbent material that retains the analyte. eurofins.com The analyte is then eluted from the cartridge with a small volume of solvent, effectively concentrating it. eurofins.com

    Chromatographic Separation: The concentrated extract is injected into a liquid chromatograph. The LC column separates the different components of the mixture based on their chemical properties.

    Detection and Quantification: As the separated components exit the LC column, they enter a tandem mass spectrometer (MS/MS). This detector ionizes the molecules and separates them based on their mass-to-charge ratio, providing highly specific identification and accurate quantification. uni-due.de The use of isotopically labeled internal standards is often employed to compensate for matrix effects and improve the accuracy of quantification. uni-due.de

    Table 2: Analytical Techniques for Trace Environmental Analysis
    Analytical StepMethod/TechniquePurposeReference
    Extraction/ConcentrationSolid-Phase Extraction (SPE)Isolate and concentrate the analyte from the sample matrix. eurofins.com
    Separation & DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separate the analyte from other compounds and provide sensitive and specific detection and quantification. uni-due.de

    Environmental Fate and Transport Studies in Aquatic and Terrestrial Systems

    The environmental fate and transport of a chemical compound describe its movement, persistence, and transformation in the environment. nih.gov For pesticide transformation products like N,N-Dimethylsulfamic acid, these characteristics are crucial for understanding their potential impact on ecosystems and water resources.

    As a polar transformation product, DMSA is expected to be relatively water-soluble and mobile in the environment. uni-due.de This high mobility suggests a significant potential for transport from agricultural fields to adjacent aquatic systems.

    Key Fate and Transport Processes:

    Leaching and Runoff: Due to its likely high water solubility, DMSA can readily move through the soil profile with infiltrating rainwater, a process known as leaching, potentially contaminating groundwater. It can also be transported over land via surface runoff into rivers, streams, and lakes. nih.gov

    Persistence and Degradation: The persistence of pesticide metabolites is a critical factor. Studies on the precursor N,N-dimethylsulfamide (DMS) have shown it to be resistant to removal by several common drinking water treatment methods, including activated carbon filtration and UV irradiation. researchgate.net While DMSA can be formed during certain water treatment processes like chlorination, its own persistence and degradation pathways in natural aquatic and terrestrial systems require further specific investigation. uni-due.de The chemical structure of DMSA suggests it would be subject to microbial degradation, although the rate and extent of this process in different environmental conditions are not well-documented.

    Adsorption: The interaction of DMSA with soil particles (adsorption) can influence its mobility. Polar compounds generally exhibit weaker adsorption to soil organic matter compared to non-polar parent pesticides, which contributes to their higher mobility in terrestrial systems. nih.gov

    Emerging Research Frontiers and Future Perspectives

    Innovations in Synthetic Pathways and Derivatization

    While the fundamental synthesis of N,N-dimethylsulfamic acid is established, current research frontiers are pushing towards more sophisticated and efficient synthetic protocols for its derivatization. The exploration of novel synthetic routes is crucial for accessing a wider range of functionalized analogues with tailored properties for various applications.

    Recent years have seen a surge in the development of novel synthetic methodologies in medicinal chemistry, many of which hold promise for the derivatization of dimethylsulfamic acid. Transition-metal catalysis, for instance, has become a powerful tool for constructing complex molecular architectures. Techniques such as palladium-catalyzed cross-coupling reactions could be adapted for the synthesis of novel this compound derivatives, enabling the rapid assembly of diverse chemical scaffolds. Furthermore, the advent of photocatalysis offers new avenues for activating otherwise non-reactive functional groups under mild conditions, which could be instrumental in the functionalization of the dimethylsulfamoyl moiety.

    The development of efficient and scalable synthetic routes is paramount for the cost-effective production of new chemical entities. Methodologies that are amenable to large-scale synthesis are crucial for translating promising laboratory findings into practical applications. The principles of green chemistry are also increasingly influencing the design of new synthetic pathways, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. The application of these principles to the synthesis of this compound derivatives is an active area of research.

    Future innovations in this area are expected to focus on:

    Diversity-Oriented Synthesis: Developing synthetic strategies that allow for the rapid generation of large libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

    Late-Stage Functionalization: Creating methods for the selective modification of complex molecules containing the dimethylsulfamoyl group, which would be highly valuable in medicinal chemistry.

    Biocatalysis: Exploring the use of enzymes to catalyze the synthesis and derivatization of this compound, offering a highly selective and environmentally friendly alternative to traditional chemical methods.

    Deeper Understanding of Complex Reaction Mechanisms

    A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling reaction outcomes, optimizing conditions, and designing new transformations. While the reactivity of the sulfamoyl group is generally understood, the subtle mechanistic details of many reactions remain to be fully elucidated.

    One area of interest is the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, from precursors such as N,N-dimethylsulfamide, a compound structurally related to this compound. Studies on the ozonation of N,N-dimethylsulfamide-containing waters have revealed a complex reaction mechanism involving bromide catalysis. epfl.ch In this process, bromide is oxidized to hypobromous acid, which then reacts with the dimethylsulfamide to form a brominated intermediate. This intermediate is subsequently transformed by ozone into NDMA and nitrate, with the release of bromide, which acts as a catalyst. epfl.ch The final step involves an intramolecular rearrangement with the extrusion of sulfur dioxide. epfl.ch Understanding such mechanisms is crucial for developing strategies to mitigate the formation of harmful byproducts in water treatment processes.

    Future research in this area will likely involve a combination of experimental and computational approaches to:

    Kinetic Studies: Performing detailed kinetic analyses of reactions involving this compound to determine rate laws and reaction orders, providing insights into the transition states of key steps.

    Isotopic Labeling: Utilizing isotopic labeling experiments to trace the fate of atoms throughout a reaction, which can unequivocally distinguish between different possible mechanistic pathways.

    In Situ Spectroscopy: Employing advanced spectroscopic techniques, such as in situ NMR and IR, to monitor reactions in real-time and identify transient intermediates.

    A deeper mechanistic understanding will enable chemists to predict and control the reactivity of this compound and its derivatives with greater precision, paving the way for the development of more efficient and selective chemical transformations.

    Expanded Scope of Catalytic Applications and Catalyst Design

    The unique electronic and steric properties of the dimethylsulfamoyl group make it an attractive component in the design of novel catalysts. While sulfamic acid itself has been used as a catalyst, the exploration of this compound and its derivatives in catalysis is an emerging area with significant potential.

    The rising interest in sulfonamides and their N-acyl derivatives in medicinal chemistry has spurred the development of new catalytic methods for their synthesis. nih.gov Many of these methodologies could be adapted for the synthesis of catalysts bearing the dimethylsulfamoyl moiety. In the realm of asymmetric organocatalysis, for example, chiral catalysts derived from N-prolylsulfonamide have been shown to be highly efficient and reusable for direct aldol (B89426) reactions in water. nih.gov This suggests that chiral derivatives of this compound could also serve as effective organocatalysts for a variety of asymmetric transformations.

    The principles of green chemistry are also driving innovation in catalyst design. The development of catalysts that can operate under mild conditions, in environmentally benign solvents, and can be easily recovered and reused is a major focus of current research. nih.govmdpi.com this compound-derived catalysts, with their potential for high stability and tunability, are well-suited for addressing these challenges.

    Future directions in the catalytic applications of this compound include:

    Asymmetric Catalysis: Designing chiral this compound-based catalysts for enantioselective synthesis, which is of paramount importance in the pharmaceutical industry. rsc.orgrsc.org

    Dual Catalysis: Exploring the use of this compound derivatives in dual catalytic systems, where two different catalysts work in concert to achieve transformations that are not possible with a single catalyst.

    Biomimetic Catalysis: Creating catalysts that mimic the active sites of enzymes, which could lead to highly selective and efficient catalysts for a wide range of reactions.

    The continued exploration of this compound and its derivatives in catalysis is expected to yield new and powerful tools for organic synthesis.

    Integration of Advanced Analytical and Computational Methodologies

    The integration of advanced analytical and computational techniques is revolutionizing the study of chemical systems, and this compound is no exception. These methodologies provide unprecedented insights into the structure, properties, and reactivity of molecules, accelerating the pace of discovery and innovation.

    Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, has become an indispensable tool for studying molecular systems at the atomic level. nih.gov DFT calculations can be used to predict the geometric and electronic structures of this compound and its derivatives, as well as to investigate the thermodynamics and kinetics of their reactions. nih.gov MD simulations, on the other hand, can provide a dynamic picture of how these molecules behave in solution and interact with other molecules, such as solvents or biological macromolecules. semanticscholar.orgresearchgate.netacademie-sciences.fr For instance, computational studies on the interactions of amides with sulfuric acid have provided valuable insights into their role in atmospheric new particle formation. nih.gov Similar studies on this compound could elucidate its environmental fate and transport.

    Advanced analytical techniques are also playing a crucial role in the characterization of this compound and its derivatives. High-resolution mass spectrometry and multidimensional NMR spectroscopy are essential for confirming the structures of new compounds and for studying their complex mixtures. X-ray crystallography provides definitive information on the three-dimensional structures of molecules in the solid state, which is crucial for understanding their packing and intermolecular interactions.

    The synergy between computational and experimental approaches is particularly powerful. Computational predictions can guide the design of new experiments, while experimental results can be used to validate and refine computational models. This iterative process of theory and experiment is a hallmark of modern chemical research.

    Future applications of these methodologies in the study of this compound will likely focus on:

    Rational Drug Design: Using computational docking and molecular dynamics simulations to design this compound-based inhibitors of specific biological targets.

    Materials Design: Employing computational screening to identify this compound derivatives with desired properties for applications in materials science, such as polymers or electronic materials.

    Reaction Optimization: Utilizing computational models to predict the optimal conditions for chemical reactions, reducing the need for extensive experimental screening.

    Interdisciplinary Research with Biological and Material Sciences for Novel Applications

    The versatility of the dimethylsulfamoyl group makes it a promising building block for the development of new molecules and materials with applications in a wide range of fields, from medicine to materials science. Interdisciplinary collaborations are essential for translating the fundamental chemistry of this compound into real-world applications.

    In the biomedical arena, the sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. flemingcollege.ca The N-acylsulfonamide moiety, in particular, is often used as a bioisostere of a carboxylic acid, offering similar physicochemical properties but with improved metabolic stability. nih.gov This suggests that this compound and its derivatives could serve as valuable scaffolds for the design of new therapeutic agents. The development of advanced functional polymers for biomedical applications, such as drug delivery and tissue engineering, is another area where this compound could make a significant impact. nih.govdntb.gov.uamdpi.com For example, the incorporation of the dimethylsulfamoyl group into a polymer backbone could be used to modulate its solubility, biocompatibility, and drug-release properties.

    In materials science, the unique properties of the dimethylsulfamoyl group could be exploited to create new functional materials. For example, polymers containing this group may exhibit interesting thermal, mechanical, or optical properties. They could also find applications as ion-conducting membranes in fuel cells or as high-performance coatings.

    The successful development of new applications for this compound will require close collaboration between chemists, biologists, materials scientists, and engineers. Chemists will be responsible for designing and synthesizing new molecules and materials, while biologists will evaluate their biological activity and biocompatibility. Materials scientists will characterize their physical and chemical properties, and engineers will develop methods for their processing and fabrication into useful devices.

    Future interdisciplinary research involving this compound is expected to lead to:

    New Drug Candidates: The discovery of novel this compound-based drugs for the treatment of a wide range of diseases.

    Advanced Biomaterials: The development of new biocompatible and biodegradable materials for applications in regenerative medicine and drug delivery.

    Smart Materials: The creation of materials that can respond to external stimuli, such as changes in temperature, pH, or light, which could have applications in sensors, actuators, and controlled-release systems.

    Q & A

    Q. What are the established synthetic routes for dimethylsulfamic acid, and how can reproducibility be ensured in laboratory settings?

    this compound is typically synthesized via sulfonation of dimethylamine using sulfur trioxide or chlorosulfonic acid. To ensure reproducibility, researchers should:

    • Document reagent purity (e.g., anhydrous conditions for sulfur trioxide) and stoichiometric ratios.
    • Characterize intermediates (e.g., dimethylsulfamoyl chloride) using NMR or FTIR to confirm structural integrity .
    • Adhere to journal guidelines for experimental reporting, including detailed reaction conditions (temperature, solvent) and purification methods .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks/data should be prioritized?

    • NMR Spectroscopy : Prioritize 1H^1H NMR (e.g., methyl group signals at ~2.8–3.2 ppm) and 13C^{13}C NMR (sulfamate carbon at ~45–50 ppm).
    • FTIR : Look for S=O stretching vibrations near 1350–1160 cm1^{-1} and N–H bending (if present) at ~1550 cm1^{-1}.
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 140–142) and fragmentation patterns .

    Q. How should researchers design controlled experiments to assess the reactivity of this compound in aqueous solutions?

    • Use buffer systems (e.g., phosphate, acetate) to isolate pH-dependent reactivity.
    • Monitor hydrolysis kinetics via conductivity measurements or HPLC to track degradation products.
    • Include negative controls (e.g., inert solvents) to rule out non-specific reactions .

    Advanced Research Questions

    Q. What strategies can resolve contradictions in reported stability data for this compound under thermal stress?

    Conflicting thermal stability data may arise from impurities, heating rates, or analytical methods. To address this:

    • Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres.
    • Compare decomposition pathways using GC-MS to identify volatile byproducts.
    • Replicate studies using standardized protocols (e.g., ASTM E2550 for thermal analysis) and report uncertainties in degradation thresholds .

    Q. How can mechanistic studies differentiate between nucleophilic substitution and acid-catalyzed pathways in this compound reactions?

    • Conduct kinetic isotope effect (KIE) studies with deuterated solvents (e.g., D2 _2O vs. H2 _2O) to identify proton transfer steps.
    • Use Hammett plots to correlate substituent effects with reaction rates in aryl-substituted derivatives.
    • Employ computational methods (DFT) to model transition states and activation energies for competing pathways .

    Q. What methodologies are recommended for analyzing trace impurities or side-products in this compound synthesis?

    • HPLC-MS : Optimize reverse-phase columns (C18) with acidic mobile phases (0.1% formic acid) to separate polar impurities.
    • Ion Chromatography : Quantify residual sulfonate ions or unreacted dimethylamine.
    • X-ray Crystallography : Resolve crystalline byproducts (e.g., sulfamate salts) to confirm structures .

    Q. How should researchers design multi-variable experiments to evaluate this compound’s stability under varying humidity and temperature conditions?

    • Use a factorial design (e.g., 23^3 factorial) with factors: temperature (25°C, 40°C), humidity (30%, 70% RH), and light exposure.
    • Measure degradation via LC-MS and kinetic modeling (e.g., Arrhenius equation for temperature dependence).
    • Validate models using accelerated aging studies .

    Data Analysis & Interpretation

    Q. What statistical approaches are appropriate for reconciling discrepancies in bioactivity data from this compound assays?

    • Apply meta-analysis to aggregate data from independent studies, weighting results by sample size and assay precision.
    • Use ANOVA to identify variability sources (e.g., cell line differences, assay protocols).
    • Report confidence intervals and p-values to quantify significance of observed effects .

    Q. How can researchers address confounding variables when correlating this compound’s structure with its reactivity in heterogeneous systems?

    • Employ multivariate regression to isolate structural descriptors (e.g., Hammett σ, steric parameters) from solvent polarity or catalyst effects.
    • Validate models using leave-one-out cross-validation (LOOCV) or bootstrap resampling .

    Safety & Compliance

    Q. What protocols ensure safe handling of this compound in studies requiring elevated temperatures?

    • Use sealed reactors with pressure relief valves to prevent explosive decomposition.
    • Monitor airborne particulates via real-time FTIR or OSHA-compliant sampling methods.
    • Reference SDS guidelines for PPE (e.g., nitrile gloves, fume hoods) and emergency procedures .

    Q. Tables for Reference

    Property Method Key Observations
    Thermal StabilityTGA (N2_2)Decomposition onset: 150°C ± 5°C
    Aqueous Reactivity (pH 7)HPLC-MSHalf-life: 48 hrs (25°C), 12 hrs (40°C)
    Impurity ProfilingIon ChromatographyResidual SO_3$$ ^{2-}: <0.1%

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.